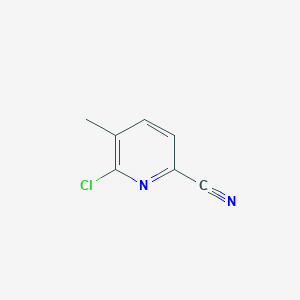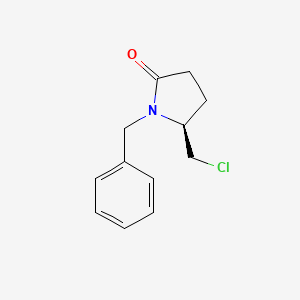![molecular formula C9H18N2 B1456889 1-Cyclobutyl-[1,4]diazepane CAS No. 851049-21-3](/img/structure/B1456889.png)
1-Cyclobutyl-[1,4]diazepane
概要
説明
1-Cyclobutyl-[1,4]diazepane is a cyclic organic compound that belongs to the diazepane class . It has a molecular weight of 154.26 . The molecule contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of 1,4-diazepines, including this compound, has been a subject of interest for many researchers . One method involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method is efficient and user-friendly, requiring no solvent or catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered cyclobutyl ring and a seven-membered diazepane ring . It also contains 1 secondary amine (aliphatic) and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving 1,4-diazepanes have been studied extensively . One notable reaction is the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This reaction is highly efficient and provides benzodiazepines in up to 90% yield .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.26 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Chemical Synthesis and Biological Activities
1-Cyclobutyl-[1,4]diazepane, as a derivative of 1,4-diazepines, plays a significant role in various chemical synthesis processes and demonstrates a broad spectrum of biological activities. 1,4-Diazepines are vital due to their medicinal properties, and scientists have actively explored their synthesis, reactions, and biological evaluation for decades. These compounds exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities, making them crucial for pharmaceutical applications. The review by Rashid et al. (2019) consolidates extensive literature on the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, highlighting their significance in pharmaceutical industries (Rashid et al., 2019).
Pharmacological Properties and Clinical Applications
Further extending the scope of 1,4-diazepines, various studies have examined the pharmacological properties and therapeutic applications of these compounds. For instance, clobazam, a 1,5-benzodiazepine, has shown promise in clinical tests for potential antianxiety activity. It's recognized for its broad spectrum of anticonvulsant activity, minimal effects on psychomotor performance, and active metabolite, desmethylclobazam, which is an anxiolytic and potent anticonvulsant. This highlights the potential of 1,4-diazepine derivatives in treating conditions such as anxiety and epilepsy, underscoring their therapeutic importance (Fielding & Lal, 1982).
Chemical Reactions and Synthesis Pathways
The role of 1,4-diazepine derivatives extends to intricate chemical reactions and synthesis pathways. The intramolecular reactions of diazocarbonyl compounds, for instance, have garnered attention due to their application in synthesizing complex and theoretically significant compounds. These reactions facilitate the construction of intriguing polycyclic systems otherwise unattainable by alternative methods. The comprehensive reviews by Burke and Grieco detail the synthetic potential of α-diazocarbonyl insertion and addition reactions, emphasizing their significance in organic synthesis (Burke & Grieco, 1980; Burke & Grieco, 2005).
将来の方向性
While specific future directions for 1-Cyclobutyl-[1,4]diazepane are not mentioned, 1,4-diazepines are recognized for their significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties . Therefore, they could be explored for potential use in the pharmaceutical industry .
特性
IUPAC Name |
1-cyclobutyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPRRYADLJLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)


![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)